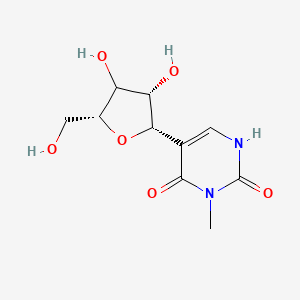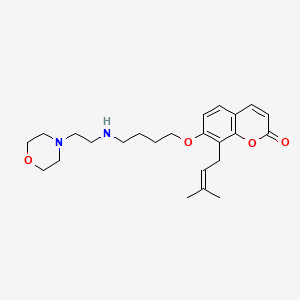
Antifungal agent 68
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 68 is a synthetic compound known for its potent antifungal properties. It is particularly effective against fungal infections caused by Candida species and Cryptococcus gattii. The compound works by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, through interaction with lanosterol 14α-demethylase (CYP51). This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 68 involves multiple steps, starting with the preparation of the imidazole ring, which is a key structural component. The imidazole ring is synthesized through a series of reactions involving the condensation of glyoxal, formaldehyde, and ammonia. This intermediate is then subjected to further reactions to introduce the necessary substituents, including the chlorinated aromatic ring and the side chains.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Preparation of Intermediates: Synthesis of key intermediates under controlled conditions.
Condensation Reactions: Sequential condensation reactions to build the imidazole ring and introduce substituents.
Purification: Purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 68 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing antifungal activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine and bromine are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antifungal activity.
Scientific Research Applications
Antifungal agent 68 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
Mechanism of Action
The mechanism of action of antifungal agent 68 involves the inhibition of ergosterol biosynthesis. The compound interacts with lanosterol 14α-demethylase (CYP51), an enzyme crucial for the conversion of lanosterol to ergosterol. By binding to the heme group of CYP51, this compound prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .
Comparison with Similar Compounds
Antifungal agent 68 is compared with other similar compounds, such as:
Posaconazole: A triazole antifungal agent with a broader spectrum of activity.
Itraconazole: Another triazole antifungal agent derived from ketoconazole.
Fluconazole: A widely used triazole antifungal agent with a simpler structure.
This compound is unique due to its specific interaction with lanosterol 14α-demethylase and its potent activity against resistant fungal strains. This makes it a valuable addition to the arsenal of antifungal agents.
Properties
Molecular Formula |
C23H27ClN2O3 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-propylphenoxy)propyl]imidazole |
InChI |
InChI=1S/C23H27ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h5-13,17,21H,3-4,14-16H2,1-2H3 |
InChI Key |
ZNVPLDJFKLZZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


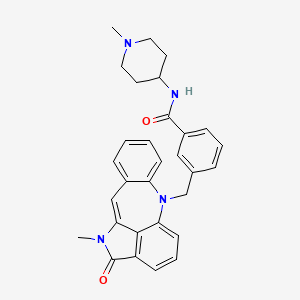
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
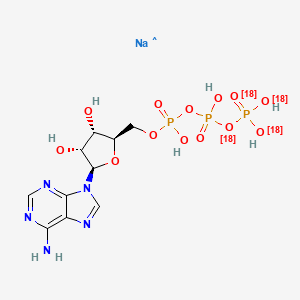
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
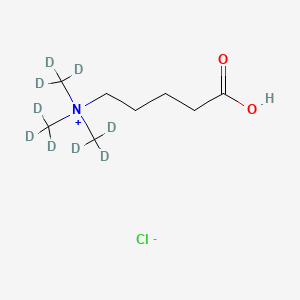
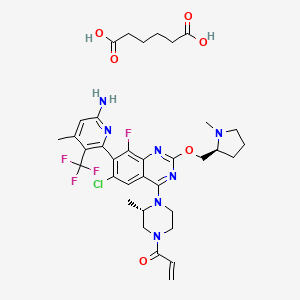
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
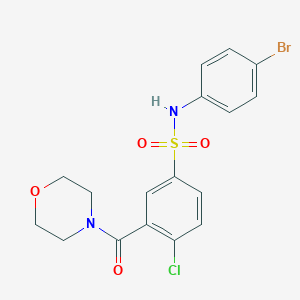
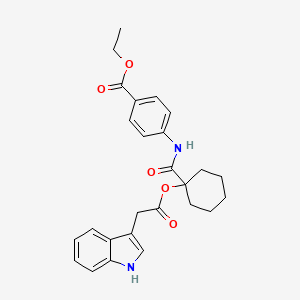
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)

